2-((4-(Trifluoromethyl)phenyl)thio)acetic acid

概要

説明

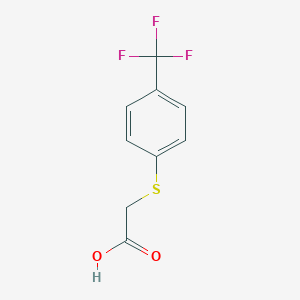

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is a sulfur-containing acetic acid derivative featuring a para-trifluoromethylphenyl group. Its structure consists of a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position, connected via a thioether (-S-) linkage to a carboxylic acid (-CH₂COOH) moiety.

準備方法

Organometallic Synthesis via sec-Butyllithium-Mediated Coupling

A prominent method for synthesizing 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid involves the use of sec-butyllithium (s-BuLi) to generate a thiolate intermediate. In this approach, 4-(trifluoromethyl)thiophenol is deprotonated by s-BuLi in a hexane-cyclohexane solvent system at -50°C . The resulting thiolate nucleophile reacts with chloroacetic acid or its activated derivatives to form the thioether bond.

Reaction Conditions:

-

Temperature: -50°C

-

Solvent: Hexane-cyclohexane mixture

-

Reagents: 4-(Trifluoromethyl)thiophenol, sec-butyllithium, chloroacetic acid

This method’s low temperature minimizes side reactions, such as oxidation or disulfide formation, while the non-polar solvent stabilizes the organolithium intermediate. The reaction’s selectivity is attributed to the strong nucleophilicity of the thiolate ion, which preferentially attacks the electrophilic carbon of chloroacetic acid.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) offers another pathway, particularly if the aryl ring bears electron-withdrawing groups that activate it toward thiolate attack. The trifluoromethyl group at the para position strongly withdraws electrons, making the aromatic ring susceptible to nucleophilic substitution at the ortho or para positions.

Proposed Mechanism:

-

Generation of Thiolate: 4-(Trifluoromethyl)thiophenol + Base → Thiolate.

-

Substitution: Thiolate attacks chloroacetic acid at the α-carbon.

Challenges:

-

Competing side reactions at higher temperatures.

-

Requirement for polar aprotic solvents (e.g., DMSO) to stabilize ionic intermediates.

Two-Step Ester Hydrolysis Approach

A two-step synthesis involving initial thioether formation followed by ester hydrolysis is inferred from related compounds. For instance, ethyl [[4-(trifluoromethyl)phenyl]carbamoyl]formate undergoes hydrolysis with LiOH in THF/water to yield the carboxylic acid . Adapting this:

-

Step 1: Synthesize ethyl 2-((4-(trifluoromethyl)phenyl)thio)acetate via thiol-alkylation.

-

Step 2: Hydrolyze the ester using LiOH or NaOH.

Optimization Insights:

-

Hydrolysis Conditions: LiOH (5 equiv.), THF/H₂O (3:1), room temperature, 2 hours .

-

Yield: ~85–90% (based on analogous reactions).

Comparative Analysis of Methods

*Theorized based on analogous reactions.

化学反応の分析

Types of Reactions: 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

1.1. PPARγ Agonism

One of the prominent applications of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is its role as a potential agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is crucial in regulating glucose and lipid metabolism, making it a target for diabetes treatment. Studies have shown that derivatives of phenylthiazole acids, including those with similar structures to this compound, exhibit significant agonistic activity. For instance, a related compound demonstrated an EC50 of 0.75 µM, comparable to the established drug rosiglitazone .

1.2. Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit selective cytotoxicity against cancer cells. The presence of the thioether functionality may enhance this activity by modifying the compound's interaction with biological targets. Ongoing studies aim to elucidate the mechanisms behind this anticancer activity and explore structural modifications to improve efficacy.

Agrochemical Applications

2.1. Herbicides and Pesticides

The lipophilic nature of this compound suggests potential use as an active ingredient in herbicides and pesticides. Its ability to penetrate plant membranes may enhance herbicidal activity against specific weed species while minimizing impact on crops. Research into structure-activity relationships (SAR) is crucial for optimizing these properties.

Material Science

3.1. Polymer Chemistry

The compound's unique chemical structure allows it to serve as a building block in polymer synthesis. Its incorporation into polymers can modify physical properties such as thermal stability and mechanical strength. Investigations into copolymerization strategies are underway to develop materials with tailored characteristics for specific applications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₉H₇F₃O₂S | Contains thioether functionality enhancing reactivity |

| 3-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | Lacks thioether functionality |

| 4-(Trifluoromethyl)benzenesulfonic acid | C₉H₇F₃O₃S | Contains sulfonic acid instead of thio group |

This table illustrates how the presence of the thioether group in this compound may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- PPARγ Ligands : In vitro assays demonstrated that derivatives similar to this compound showed promising agonistic activity at concentrations conducive for therapeutic use .

- Anticancer Research : Investigations into trifluoromethyl-containing compounds revealed selective toxicity against various cancer cell lines, suggesting avenues for further development .

作用機序

The mechanism of action of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The thioacetic acid moiety can participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation .

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical characteristics derived from the evidence:

*Calculated based on analogs.

Key Observations:

- Electron-Withdrawing Effects : The -CF₃ group in the target compound increases acidity compared to -F or -Cl analogs. For example, the pKa of 2-[(4-Fluorophenyl)thio]acetic acid is ~3.5 (estimated), while the -CF₃ analog is expected to be lower (~2.8–3.0) due to stronger inductive effects.

- Lipophilicity : The -CF₃ group enhances logP values (predicted logP = 2.8 for the target vs. 2.1 for the -Cl analog), suggesting improved membrane permeability.

- Synthetic Routes: Electrochemical methods (e.g., anhydride formation from 2-(4-(trifluoromethyl)phenyl)acetic acid ) and alkylation with monochloroacetic acid (e.g., synthesis of triazole-thioacetic acids ) are applicable to this class.

生物活性

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H8F3O2S

- Canonical SMILES : CC(=O)S(C1=CC=C(C=C1)C(F)(F)F)

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Thiol : The initial step involves the reaction of 4-trifluoromethylphenyl chloride with sodium sulfide to form the corresponding thiol.

- Acetic Acid Derivation : The thiol is then reacted with acetic anhydride to yield the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial fatty acid synthesis by targeting specific enzymes such as enoyl-acyl carrier protein reductase (FabI) .

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. For example, compounds related to thiazole derivatives have shown IC50 values in the micromolar range against colorectal cancer cell lines . The selectivity index (SI), which measures the ratio between toxic and effective doses, suggests favorable therapeutic profiles for some derivatives.

PPARγ Agonistic Activity

A notable aspect of this compound is its potential as a PPARγ agonist. PPARγ plays a crucial role in glucose and lipid metabolism, making it a target for diabetes treatment. Studies indicate that certain derivatives exhibit comparable potency to established PPARγ agonists like rosiglitazone .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, particularly those related to fatty acid biosynthesis.

- Receptor Modulation : As a PPARγ agonist, it modulates gene expression related to glucose and lipid metabolism.

- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may influence oxidative stress pathways, contributing to its anticancer effects.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their ability to inhibit bacterial growth, identifying specific structural features that enhance activity against pathogens like Staphylococcus aureus and Escherichia coli .

- PPARγ Activity Assessment : Another investigation focused on phenylthiazole acids, revealing that modifications in structure significantly impacted their agonistic activity towards PPARγ, with implications for diabetes treatment .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- First Aid : In case of inhalation, move to fresh air and seek immediate medical attention. For skin contact, wash thoroughly with water .

- Waste Management : Segregate waste and dispose via certified hazardous waste handlers to prevent environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Nucleophilic Substitution : React 4-(trifluoromethyl)thiophenol with bromoacetic acid derivatives (e.g., tert-butyl bromoacetate) in anhydrous tetrahydrofuran (THF) under inert conditions. Purification via column chromatography yields the product .

- Key Reagents : Bromoacetic acid tert-butyl ester, potassium carbonate (base), and catalytic iodine for enhanced reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- LCMS/HPLC : Confirm molecular weight (e.g., [M+H]+ ion detection) and retention time (e.g., 1.23 minutes under SQD-FA05 conditions) .

- NMR : Analyze trifluoromethyl (CF₃) group splitting patterns (¹⁹F NMR) and sulfur-related shifts in ¹H/¹³C spectra. Resolve ambiguities using 2D NMR (HSQC, HMBC) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction rates .

- Catalysis : Introduce iodine (0.1–1 mol%) to activate the thiophenol nucleophile .

- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., oxidation of thiol groups) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer:

- Hybrid Validation : Cross-reference DFT-calculated NMR shifts (e.g., B3LYP/6-31G*) with experimental data. Adjust computational models for solvent effects (e.g., PCM for DMSO) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in crowded spectral regions (e.g., overlapping aromatic protons) .

Q. What role does the trifluoromethyl group play in the compound’s stability under acidic conditions?

Methodological Answer:

特性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVVWIKWEHKYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。